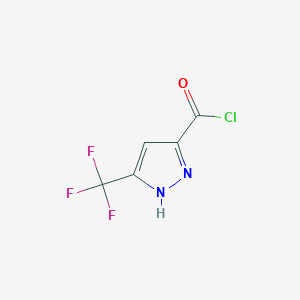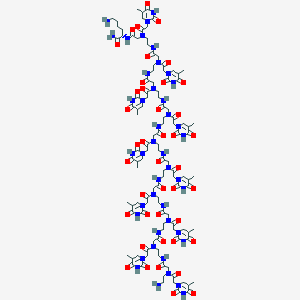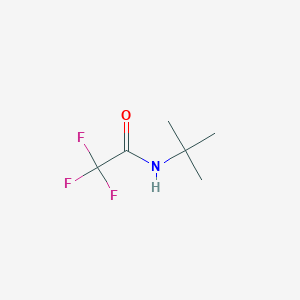
N-tert-Butyl-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C6H10F3NO. It is known for its use in organic synthesis, particularly as a reagent for the deprotection of various functional groups . The compound is characterized by its trifluoroacetamide group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:
tert-Butylamine+Trifluoroacetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetamide group is replaced by other nucleophiles.
Deprotection Reactions: It is commonly used for the deprotection of functional groups in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Deprotection: Conditions often involve mild acids or bases to remove the trifluoroacetamide group without affecting other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in deprotection reactions, the primary product is the deprotected functional group, while in substitution reactions, the product is the substituted amide .
Scientific Research Applications
N-tert-Butyl-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2,2,2-trifluoroacetamide involves its ability to act as a protecting group for various functional groups. The trifluoroacetamide group stabilizes the molecule and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetamide group can be selectively removed under mild conditions, revealing the functional group .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Another silylating reagent used for similar purposes in organic synthesis.
N-tert-Butyl-2-thiophenesulfonamide: Used in similar deprotection reactions but with different functional group compatibility.
Uniqueness
N-tert-Butyl-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which provides enhanced stability and selectivity in deprotection reactions compared to other protecting groups. Its ability to be removed under mild conditions makes it particularly valuable in complex synthetic pathways .
Properties
IUPAC Name |
N-tert-butyl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQPTWDSLZDCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173269 |
Source


|
| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1960-29-8 |
Source


|
| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001960298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
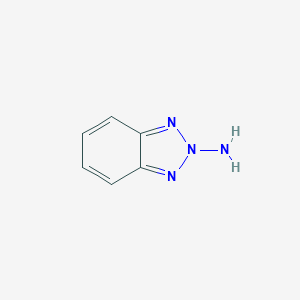

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
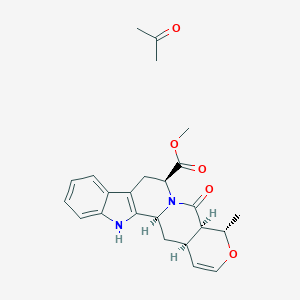

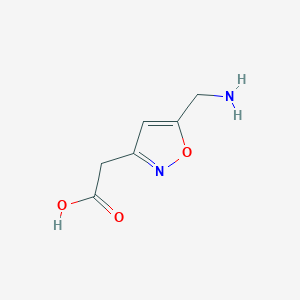

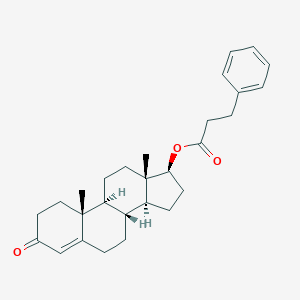

![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
